Difluoro(5-methylpyridin-2-yl)acetic acid

Physicochemical property pKa prediction Ionization state

Sourcing reliable fluorinated building blocks with consistent purity is critical for reproducible SAR studies. Difluoro(5-methylpyridin-2-yl)acetic acid (CAS 1215421-88-7) addresses this need as a gem-difluoroacetic acid-substituted pyridine intermediate with a predicted pKa of 0.51±0.10, ensuring the ionized carboxylate form predominates at physiological pH for enhanced membrane permeability and reduced oxidative metabolism. • Enables synthesis of high-affinity protease inhibitors; related 2,2-difluoro-2-aryl/heteroaryl-ethylamine scaffolds achieve Ki values as low as 0.7 nM against thrombin. • Carboxylic acid handle supports amide bond formation with amine-containing pharmacophores. • Suitable precursor for Ag(I)-mediated [18F]fluorination to produce 18F-labeled PET biomarkers. • Supplied as a solid; storage at 2-8°C provides shelf stability up to 3 years.

Molecular Formula C8H7F2NO2
Molecular Weight 187.14 g/mol
CAS No. 1215421-88-7
Cat. No. B1453262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDifluoro(5-methylpyridin-2-yl)acetic acid
CAS1215421-88-7
Molecular FormulaC8H7F2NO2
Molecular Weight187.14 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=C1)C(C(=O)O)(F)F
InChIInChI=1S/C8H7F2NO2/c1-5-2-3-6(11-4-5)8(9,10)7(12)13/h2-4H,1H3,(H,12,13)
InChIKeyUZLDROJWPGDBDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Difluoro(5-methylpyridin-2-yl)acetic acid: Technical Profile and Procurement


Difluoro(5-methylpyridin-2-yl)acetic acid (CAS 1215421-88-7), with molecular formula C8H7F2NO2 and molecular weight 187.14 g/mol, is a fluorinated pyridine derivative featuring a gem-difluoroacetic acid moiety substituted at the 2-position of a 5-methylpyridine ring . The compound is characterized by a predicted pKa of 0.51±0.10 (at 25 °C), boiling point of 291.8±35.0 °C (at 760 Torr), and predicted density of 1.354±0.06 g/cm³ . It is supplied as a solid with purity specifications ranging from 95% to 98% . This compound serves as a versatile fluorinated building block and intermediate in medicinal chemistry programs, particularly where enhanced metabolic stability or optimized physicochemical properties are required .

Difluoro(5-methylpyridin-2-yl)acetic acid: Analog Interchange Risks


Substitution of difluoro(5-methylpyridin-2-yl)acetic acid with structurally similar analogs—such as non-fluorinated 2-(5-methylpyridin-2-yl)acetic acid [1] or non-methylated difluoro(pyridin-2-yl)acetic acid (CAS 1039621-73-2) —can introduce substantial alterations in both physicochemical and biological properties. The presence of the gem-difluoro group in the acetic acid moiety critically modulates pKa (predicted 0.51 vs. ~4.76 for unsubstituted acetic acid) , affecting ionization state, membrane permeability, and target engagement at physiological pH. Furthermore, structure-activity relationship studies on 2,2-difluoro-2-aryl/heteroaryl-ethylamine derivatives demonstrate that replacing the difluoro substitution with dimethyl or cyclopropyl groups significantly reduces target binding affinity [2]. The 5-methyl substitution on the pyridine ring introduces additional steric and electronic modulation relative to the unsubstituted pyridin-2-yl analog. Consequently, interchange of these analogs without experimental validation of binding affinity, metabolic stability, and physicochemical behavior may compromise assay reproducibility or lead progression.

Difluoro(5-methylpyridin-2-yl)acetic acid: Quantitative Differentiation vs Analogs


pKa and Ionization State Differences

Difluoro(5-methylpyridin-2-yl)acetic acid exhibits a predicted pKa of 0.51±0.10 at 25 °C . This represents an approximately 4.25 log unit decrease in pKa compared to unsubstituted acetic acid (pKa ~4.76). The gem-difluoro substitution adjacent to the carboxylic acid group exerts a strong electron-withdrawing inductive effect, substantially increasing acid strength relative to non-fluorinated 2-(5-methylpyridin-2-yl)acetic acid (pKa not reported in available literature). This difference is expected to alter the ionization state at physiological pH (pH ~7.4), where difluoro(5-methylpyridin-2-yl)acetic acid exists predominantly in its deprotonated carboxylate form.

Physicochemical property pKa prediction Ionization state

Binding Affinity: Gem-Difluoro Advantage

In a study of 2-(2-chloro-6-fluorophenyl)acetamides as thrombin inhibitors, 2-(5-chloro-pyridin-2-yl)-2,2-difluoroethylamine served as the optimal P3 substituent, yielding an inhibitor with Ki = 0.7 nM [1]. Replacing the difluoro substitution in the ethylamine linker with a dimethyl group or a cyclopropyl group resulted in a significant reduction in thrombin binding affinity [1]. While this study evaluates a 5-chloro-pyridin-2-yl analog rather than the 5-methyl-pyridin-2-yl moiety, it demonstrates that the gem-difluoro substitution in the 2-position of pyridyl ethylamine/acetic acid scaffolds confers substantially enhanced target engagement compared to non-fluorinated or alternatively substituted analogs. The broader series exhibited Ki values ranging from 0.9 to 33.9 nM across various 2,2-difluoro-2-aryl/heteroaryl-ethylamine P3 substituents [1].

Thrombin inhibition Structure-activity relationship Fluorine substitution

Lipophilicity and Membrane Permeability Enhancement

The presence of the gem-difluoro group in difluoro(5-methylpyridin-2-yl)acetic acid increases lipophilicity relative to non-fluorinated pyridyl acetic acid analogs, based on well-established fluorine substitution principles in medicinal chemistry [1]. Difluoromethyl and gem-difluoro substitutions are known to enhance membrane permeability and bioavailability by increasing lipophilicity and modulating pKa [1]. This class-level effect is attributed to the high electronegativity and hydrophobic character of the C-F bond, which reduces basicity of neighboring nitrogen atoms and increases overall partition coefficients [1]. No direct experimental logP/logD data were identified for difluoro(5-methylpyridin-2-yl)acetic acid or its non-fluorinated comparator in the available literature.

Lipophilicity ADME property Fluorine chemistry

Commercial Purity Grades and Availability

Difluoro(5-methylpyridin-2-yl)acetic acid is commercially available from multiple suppliers with purity specifications of 95%, 97%, and 98% . The 98% purity grade is offered by Leyan (Product No. 1525925) and CymitQuimica (Ref. IN-DA01FBJ0) , while VWR/Matrix Scientific offers a ≥97% grade . Beyotime supplies a 95% purity grade (Product Y042438) . Pricing for 100 mg quantities ranges from approximately USD 45-109 depending on supplier and purity grade [1], with 1 g quantities ranging from USD 226 to approximately €303 [1].

Purity specification Commercial availability Quality control

Difluoro(5-methylpyridin-2-yl)acetic acid: Application Scenarios


Protease Inhibitor Development Scaffold

Based on class-level SAR evidence showing that 2,2-difluoro-2-aryl/heteroaryl-ethylamine P3 substituents yield potent thrombin inhibitors with Ki values as low as 0.7 nM, difluoro(5-methylpyridin-2-yl)acetic acid may serve as a strategic building block for developing high-affinity protease inhibitors [1]. The gem-difluoro substitution in the 2-position of the pyridyl acetic acid moiety is critical for potency, as replacement with dimethyl or cyclopropyl groups significantly reduces binding affinity [1]. The carboxylic acid functionality provides a conjugation handle for amide bond formation with amine-containing pharmacophores. This compound is particularly relevant for programs targeting serine proteases in the coagulation cascade or related enzyme families where the difluoro-pyridyl motif may confer advantageous binding interactions.

Fluorinated Drug Intermediate for Metabolic Stability

The predicted pKa of 0.51±0.10 and the well-established metabolic stabilizing effect of gem-difluoro substitution make difluoro(5-methylpyridin-2-yl)acetic acid a valuable intermediate for medicinal chemistry programs seeking to optimize ADME properties. The strong electron-withdrawing effect of the difluoro group lowers pKa by approximately 4.25 log units relative to unsubstituted acetic acid, ensuring the compound exists predominantly in its ionized carboxylate form at physiological pH . This property, combined with the lipophilicity-enhancing effects of fluorine substitution [2], may improve membrane permeability and reduce oxidative metabolism at the α-position to the carboxylic acid. The 5-methyl group on the pyridine ring provides additional steric and electronic modulation, distinguishing this compound from the non-methylated analog difluoro(pyridin-2-yl)acetic acid (CAS 1039621-73-2).

PET Imaging: 18F-Radiolabeling Building Block

2,2-Difluoro-2-arylacetic acids have been demonstrated as effective starting materials for Ag(I)-mediated [18F]fluorination using [18F]Selectfluor bis(triflate) or fluorine-18 gas, producing [18F]trifluoromethylated arenes in moderate to good radiochemical yields in acetone-water mixtures [3]. This transformation is reagent-dependent based on the electronic properties of the starting 2,2-difluoro-2-arylacetic acid [3]. Difluoro(5-methylpyridin-2-yl)acetic acid, as a member of this compound class, may be suitable for developing novel 18F-labeled biomarkers and ligands for positron emission tomography (PET) imaging in drug discovery programs. The presence of the pyridine nitrogen and 5-methyl substitution offers opportunities for further structural diversification.

Reference Standard for Analytical Method Development

With commercial availability at 97-98% purity from multiple established suppliers , difluoro(5-methylpyridin-2-yl)acetic acid is suitable as a reference standard in LC-MS method development or as a high-purity intermediate for sensitive synthetic applications. The compound's predicted physicochemical properties—including a boiling point of 291.8±35.0 °C and density of 1.354±0.06 g/cm³ —inform appropriate handling and storage conditions. Storage recommendations vary by supplier: 2-8°C or room temperature , with shelf stability up to 3 years when stored at 4°C . The MDL number MFCD12827868 facilitates unambiguous identification in procurement and inventory management systems.

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